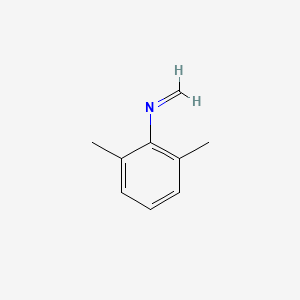

Methanimine, N-(2,6-dimethylphenyl)-

Descripción

Contextualization within Imine and Formamidine (B1211174) Chemical Systems

Imines are characterized by a carbon-nitrogen double bond (C=N) functional group and are typically formed through the condensation reaction of a primary amine with an aldehyde or a ketone. masterorganicchemistry.comlibretexts.org Methanimine (B1209239), N-(2,6-dimethylphenyl)-, with its N-methylene-2,6-dimethylaniline structure, is a quintessential example of this class. nih.gov

Closely related to imines are formamidines, which possess a distinct N-C-N backbone. This structural difference imparts significantly different chemical properties. While an imine has a single nitrogen atom participating in the double bond, the formamidine moiety contains two nitrogen atoms. This feature allows formamidines to act as effective bidentate ligands in coordination chemistry, capable of binding to a metal center through both nitrogen atoms. nih.gov

The connection between these two systems is evident in the derivatives of N-(2,6-dimethylphenyl)methanimine. For instance, the compound (Z)-N-(2,6-Dimethylphenyl)-1-[(2-methoxyphenyl)amino]methanimine oxide is categorized as a formamidine. nih.gov While synthesized from precursors related to the parent imine, its formamidine backbone makes it a powerful ligand for creating complex metal-organic structures. nih.gov This illustrates how the fundamental imine structure can be elaborated to access the versatile coordination chemistry of the formamidine system.

Interactive Table 1: Physicochemical Properties of Methanimine, N-(2,6-dimethylphenyl)-

| Property | Value |

|---|---|

| IUPAC Name | N-(2,6-dimethylphenyl)methanimine |

| CAS Number | 35203-02-2 |

| Molecular Formula | C9H11N |

| Molecular Weight | 133.19 g/mol |

| InChIKey | DVEJPRNXGSWVJV-UHFFFAOYSA-N |

Data sourced from PubChem. nih.gov

Overview of Academic Research Trajectories for N-(2,6-Dimethylphenyl)methanimine and Its Derivatives

Academic research involving the N-(2,6-dimethylphenyl) moiety is diverse, with the parent imine often serving as a conceptual or synthetic starting point for more complex functional molecules. Key research trajectories focus on coordination chemistry, catalysis, and structural analysis.

A significant area of investigation involves the use of N-(2,6-dimethylphenyl)-substituted formamidine derivatives as ligands for transition metal complexes. nih.gov These metal complexes have demonstrated notable catalytic activities. Research has shown their efficacy in facilitating important organic transformations such as microwave-assisted Suzuki–Miyaura cross-coupling reactions and ring-opening polymerizations. nih.govresearchgate.net Furthermore, some of these metal complexes have been explored for their potential biological activities, including antioxidant and antibacterial properties. nih.gov

Another major research focus is on the detailed structural characterization of these derivatives using techniques like single-crystal X-ray diffraction. For example, the crystal structure of (Z)-N-(2,6-Dimethylphenyl)-1-[(2-methoxyphenyl)amino]methanimine oxide methanol (B129727) monosolvate has been thoroughly analyzed. nih.govresearchgate.net Studies have revealed a non-coplanar arrangement between the formamidine backbone and its attached phenyl rings, with specific dihedral angles of 14.84° and 81.61° relative to the 2-methoxyphenyl and 2,6-dimethylphenyl groups, respectively. nih.gov This detailed structural work is crucial for understanding how molecular geometry influences material properties and chemical reactivity. The analysis also identified a network of hydrogen bonds that link the molecules into a supramolecular chain. nih.gov

Beyond coordination chemistry, the N-(2,6-dimethylphenyl) scaffold is utilized in the synthesis of a wide range of other functional molecules. Research has documented the synthesis of various acetamide (B32628) derivatives, such as 2-azido-N-(2,6-dimethylphenyl)acetamide and N-(2,6-dimethylphenyl)-2-(1-piperazine)acetamide, which can serve as intermediates for larger, more complex chemical entities. researchgate.netnih.govgoogle.com In a different vein, historical research explored derivatives like N-(2,6-dimethylphenyl)-2-(2-oxo-1-pyrrolidinyl)acetamide (DM-9384) for their potential to enhance cognitive functions in animal models, highlighting a distinct trajectory in medicinal chemistry. nih.gov

Interactive Table 2: Crystallographic Data for (Z)-N-(2,6-Dimethylphenyl)-1-[(2-methoxyphenyl)amino]methanimine oxide methanol monosolvate

| Parameter | Value |

|---|---|

| Chemical Formula | C16H18N2O2·CH4O |

| Molecular Weight | 302.36 |

| Crystal System | Monoclinic |

| Space Group | P21/n |

| Unit Cell Dimension (a) | 7.3519 (5) Å |

| Unit Cell Dimension (b) | 28.4173 (19) Å |

| Unit Cell Dimension (c) | 7.8982 (5) Å |

| Unit Cell Angle (β) | 94.481 (2)° |

| Volume (V) | 1645.06 (19) ų |

| Z | 4 |

Data sourced from IUCrData. researchgate.net

Structure

3D Structure

Propiedades

IUPAC Name |

N-(2,6-dimethylphenyl)methanimine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N/c1-7-5-4-6-8(2)9(7)10-3/h4-6H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVEJPRNXGSWVJV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)N=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10188707 | |

| Record name | Methanimine, N-(2,6-dimethylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10188707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35203-02-2 | |

| Record name | Methanimine, N-(2,6-dimethylphenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035203022 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methanimine, N-(2,6-dimethylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10188707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Structural Elucidation of N 2,6 Dimethylphenyl Methanimine Systems

Vibrational Spectroscopy Analysis

Fourier Transform Infrared (FTIR) spectroscopy is a fundamental technique for the characterization of N-(2,6-dimethylphenyl)methanimine and related Schiff base compounds. researchgate.net This method is instrumental in confirming the presence of key functional groups and elucidating the molecular structure. For compounds within this class, the FTIR spectrum would be expected to display characteristic absorption bands corresponding to the vibrations of its constituent bonds.

Key expected vibrational frequencies would include:

C=N Stretch: The imine group is a defining feature and would exhibit a characteristic stretching vibration.

Aromatic C-H Stretch: Vibrations corresponding to the C-H bonds on the 2,6-dimethylphenyl ring.

Alkyl C-H Stretch: Vibrations from the methyl groups attached to the aromatic ring.

Aromatic C=C Bending: In-plane and out-of-plane bending vibrations characteristic of the substituted benzene (B151609) ring.

While specific spectral data for the parent compound "Methanimine, N-(2,6-dimethylphenyl)-" is not detailed in the available literature, the use of FTIR is consistently cited as a standard and essential method for the structural elucidation of its derivatives and analogous Schiff bases. researchgate.net

X-ray Crystallographic Analysis of N-(2,6-Dimethylphenyl)methanimine-Derived Compounds

Analysis of single crystals of compounds derived from N-(2,6-dimethylphenyl)methanimine reveals detailed information about their molecular and supramolecular structures.

Single-crystal X-ray studies on derivatives reveal significant conformational details. For instance, the analysis of (Z)-N-(2,6-Dimethylphenyl)-1-[(2-methoxyphenyl)amino]methanimine oxide methanol (B129727) monosolvate, a formamidine (B1211174) derivative, shows a non-coplanar arrangement between the central formamidine backbone and its attached phenyl rings. nih.goviucr.org This twisting is a common feature in such sterically hindered molecules.

In another derivative, N-(2,6-dimethylphenyl)-2-[3-hydroxy-2-oxo-3-(2-oxopropyl)indolin-1-yl]acetamide, the molecule adopts a distinct "cup-shaped" conformation, a geometry largely dictated by an intramolecular hydrogen bond. nih.gov These examples underscore the power of X-ray diffraction in establishing the precise and often complex three-dimensional geometries of these systems.

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₆H₁₈N₂O₂·CH₄O |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 7.3519 (5) |

| b (Å) | 28.4173 (19) |

| c (Å) | 7.8982 (5) |

| β (°) | 94.481 (2) |

| Volume (ų) | 1645.06 (19) |

| Z | 4 |

The steric hindrance imposed by the two methyl groups on the N-(2,6-dimethylphenyl) moiety significantly influences the molecular geometry. This is quantitatively expressed by the dihedral angles between the planes of the aromatic rings and the central molecular backbone.

In the case of (Z)-N-(2,6-Dimethylphenyl)-1-[(2-methoxyphenyl)amino]methanimine oxide, the 2,6-dimethylphenyl group is severely twisted out of the plane of the formamidine backbone, exhibiting a dihedral angle of 81.61 (12)°. nih.goviucr.org In contrast, the less hindered 2-methoxyphenyl group has a much smaller dihedral angle of 14.84 (11)° with the backbone. nih.goviucr.org The two aromatic rings are themselves nearly perpendicular to each other, with a dihedral angle of 89.25 (5)°. nih.goviucr.org Similarly, in N-(2,6-dimethylphenyl)-2,2-diphenylacetamide, the dimethylbenzene ring is twisted with respect to the two phenyl rings, with dihedral angles of 52.86 (4)° and 49.65 (5)°. nih.gov

| Compound | Planes Involved | Dihedral Angle (°) | Reference |

|---|---|---|---|

| (Z)-N-(2,6-Dimethylphenyl)-1-[(2-methoxyphenyl)amino]methanimine oxide methanol monosolvate | 2,6-dimethylphenyl group and formamidine backbone | 81.61 (12) | nih.goviucr.orgresearchgate.net |

| 2-methoxyphenyl group and formamidine backbone | 14.84 (11) | nih.goviucr.orgresearchgate.net | |

| 2,6-dimethylphenyl ring and 2-methoxyphenyl ring | 89.25 (5) | nih.goviucr.orgresearchgate.net | |

| N-(2,6-dimethylphenyl)-2,2-diphenylacetamide | Dimethylbenzene ring and Phenyl ring 1 | 52.86 (4) | nih.gov |

| Dimethylbenzene ring and Phenyl ring 2 | 49.65 (5) | nih.gov |

The way molecules pack in a crystal is governed by a network of non-covalent intermolecular forces, known as supramolecular interactions. In derivatives of N-(2,6-dimethylphenyl)methanimine, hydrogen bonding and other weak interactions play a crucial role in defining the crystal architecture.

For (Z)-N-(2,6-Dimethylphenyl)-1-[(2-methoxyphenyl)amino]methanimine oxide methanol monosolvate, the crystal structure is stabilized by a combination of C—H⋯O, O—H⋯O, and C—H⋯π hydrogen bonds. nih.govresearchgate.net These interactions link the individual molecules and solvent molecules together, forming a one-dimensional supramolecular chain that extends along a specific crystallographic axis. nih.goviucr.org

In a different packing motif, molecules of N-(2,6-dimethylphenyl)-2,2-diphenylacetamide are linked by N—H⋯O hydrogen bonds, creating infinite C(4) chains along the c-axis. nih.gov The crystal structure of N-(2,6-dimethylphenyl)-2-[3-hydroxy-2-oxo-3-(2-oxopropyl)indolin-1-yl]acetamide displays yet another arrangement, where O—H⋯O and C—H⋯O hydrogen bonds assemble molecules into corrugated double layers. nih.gov These varied packing architectures highlight how subtle changes in molecular structure can lead to diverse and complex solid-state arrangements.

Powder X-ray Diffraction (XRD) for Crystalline Phase Identification and Unit Cell Parameters

Powder X-ray Diffraction (XRD) is an indispensable technique for the characterization of crystalline materials, providing insights into their phase purity and crystal structure. For N-(2,6-dimethylphenyl)methanimine and its derivatives, XRD is crucial for confirming the formation of a single-phase crystalline product and for determining the fundamental unit cell parameters.

While comprehensive XRD data for the parent N-(2,6-dimethylphenyl)methanimine is not extensively reported in the literature, analysis of closely related structures provides valuable insights. For instance, the crystal structure of (Z)-N-(2,6-Dimethylphenyl)-1-[(2-methoxyphenyl)amino]methanimine oxide methanol monosolvate, a derivative, has been determined by single-crystal X-ray diffraction. impactfactor.orgnih.govajrconline.orgnih.gov This analysis revealed a monoclinic crystal system with the space group P21/n. impactfactor.orgnih.gov The unit cell parameters were determined to be a = 7.3519(5) Å, b = 28.4173(19) Å, c = 7.8982(5) Å, and β = 94.481(2)°, with a unit cell volume of 1645.06(19) ų. impactfactor.orgnih.gov Such detailed structural information confirms the molecular geometry and packing in the solid state.

Furthermore, the utility of XRD extends to the characterization of metal complexes incorporating ligands of this nature. In a study of a ruthenium(II) complex, (η6-benzene)-(N-(2,6-dimethylphenyl)-1-(pyridin-2-yl)methanimine-κ2N,N′)ruthenium(II) perchlorate (B79767) monohydrate, X-ray crystallography confirmed a distorted piano-stool geometry around the ruthenium center. researchgate.net The analysis of various Schiff base metal complexes demonstrates that XRD patterns with well-defined, sharp peaks are indicative of good crystallinity and the single-phase nature of the synthesized compounds. spuvvn.edu The technique allows for the determination of the crystal system, which can range from monoclinic to triclinic for different metal complexes. spuvvn.edu

Table 1: Crystallographic Data for (Z)-N-(2,6-Dimethylphenyl)-1-[(2-methoxyphenyl)amino]methanimine oxide methanol monosolvate impactfactor.orgnih.gov

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P21/n |

| a (Å) | 7.3519(5) |

| b (Å) | 28.4173(19) |

| c (Å) | 7.8982(5) |

| β (°) | 94.481(2) |

| Volume (ų) | 1645.06(19) |

Magnetic Characterization of N-(2,6-Dimethylphenyl)methanimine Metal Complexes

The magnetic properties of transition metal complexes are fundamentally linked to the number of unpaired electrons in the metal's d-orbitals and the interactions between these paramagnetic centers. Magnetic susceptibility measurements are a powerful tool to probe these properties, providing insights into the electronic structure and stereochemistry of the complexes.

Investigations into Paramagnetism and Intermolecular Cooperative Effects

For metal complexes of N-(2,6-dimethylphenyl)methanimine and related Schiff base ligands, the magnetic moments are indicative of their paramagnetic or diamagnetic nature. Paramagnetism arises from the presence of unpaired electrons, and the effective magnetic moment (μeff) can be experimentally determined. nih.govredalyc.org

In studies of analogous Schiff base complexes, Mn(II) and Fe(II) complexes have been shown to be paramagnetic, with magnetic moment values of 5.84 BM and 5.12 BM, respectively, which are consistent with high-spin octahedral geometries. researchgate.net Similarly, a Cu(II) complex was found to be paramagnetic with a magnetic moment of 1.50 B.M., also suggesting an octahedral geometry. jocpr.com The magnetic moment for a Cr(III) complex was reported to be 3.88 BM, confirming the presence of three unpaired electrons in an octahedral environment. In contrast, Zn(II) complexes are typically diamagnetic due to the d¹⁰ electronic configuration of the zinc ion. nih.gov

Deviations from spin-only values can indicate orbital contributions to the magnetic moment or the presence of intermolecular cooperative effects such as antiferromagnetic or ferromagnetic coupling between metal centers. redalyc.org For instance, subnormal magnetic moments in some copper(II) complexes can be attributed to direct copper-to-copper interactions or superexchange interactions mediated by bridging ligands. dtic.mildatapdf.com The temperature dependence of magnetic susceptibility can further elucidate the nature of these magnetic interactions.

Table 2: Representative Magnetic Moments for Analogous Schiff Base Metal Complexes

| Metal Ion | Magnetic Moment (B.M.) | Inferred Geometry |

|---|---|---|

| Cr(III) | 3.88 | Octahedral |

| Mn(II) | 5.84 | High-spin Octahedral researchgate.net |

| Fe(II) | 5.12 | High-spin Octahedral researchgate.net |

| Co(II) | 4.30 - 4.70 | High-spin Octahedral researchgate.net |

| Ni(II) | 2.96 - 3.10 | Octahedral researchgate.net |

| Cu(II) | 1.50 | Octahedral jocpr.com |

Comprehensive Characterization Techniques

A holistic understanding of N-(2,6-dimethylphenyl)methanimine systems is achieved through a suite of complementary analytical techniques. These methods provide fundamental information on the elemental composition, thermal stability, and electronic structure of the compounds and their metal complexes.

Elemental Analysis for Stoichiometric Verification

Elemental analysis is a fundamental technique used to determine the mass fractions of carbon, hydrogen, and nitrogen (CHN) in a compound. This data is crucial for verifying the empirical formula of the synthesized N-(2,6-dimethylphenyl)methanimine ligand and its metal complexes. The experimentally determined percentages of each element are compared with the theoretically calculated values for the proposed molecular formula. A close agreement between the found and calculated values provides strong evidence for the purity and stoichiometry of the compound. impactfactor.org In the characterization of numerous Schiff base metal complexes, elemental analysis has been a standard procedure to confirm the metal-to-ligand ratio in the final product.

Thermogravimetric Analysis (TGA) for Thermal Behavior and Stability

Thermogravimetric analysis (TGA) provides information on the thermal stability and decomposition profile of materials. By monitoring the change in mass of a sample as a function of temperature, the different stages of decomposition can be identified. For metal complexes of N-(2,6-dimethylphenyl)methanimine, TGA can reveal the presence of lattice or coordinated solvent molecules, which are typically lost at lower temperatures. ajrconline.orgjocpr.com

In studies of related Schiff base complexes, TGA curves often show a multi-step decomposition pattern. ajrconline.org For instance, an initial weight loss below 150°C can indicate the removal of hydrated water molecules. jocpr.com Subsequent decomposition at higher temperatures corresponds to the breakdown of the organic ligand moiety. ajrconline.org The final residue at the end of the analysis is typically the most stable metal oxide. ajrconline.orgjocpr.com The thermal stability of the complexes can be compared by examining their decomposition temperatures. For example, in one study, a Co(II) complex was found to have the highest thermal stability, followed by Mn(III) and Fe(III) complexes. aristonpubs.com

Table 3: Illustrative TGA Decomposition Steps for a Hypothetical Schiff Base Metal Complex Hydrate

| Temperature Range (°C) | Mass Loss (%) | Assignment |

|---|---|---|

| 100 - 180 | 5 - 10 | Loss of lattice/hydrated water molecules |

| 250 - 500 | 60 - 75 | Decomposition of the organic ligand |

| > 500 | - | Formation of stable metal oxide residue |

Electronic Spectroscopy for Electronic Transitions and Conjugated Systems

Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, is a valuable tool for investigating the electronic structure of N-(2,6-dimethylphenyl)methanimine and its metal complexes. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones, and the wavelengths of these absorptions provide information about the electronic transitions involved.

The UV-Vis spectra of Schiff base ligands typically exhibit absorption bands in the UV region corresponding to π → π* transitions within the aromatic rings and the C=N imine group. impactfactor.org Upon complexation with a metal ion, new absorption bands may appear, often in the visible region. These can be attributed to ligand-to-metal charge transfer (LMCT) transitions or d-d electronic transitions within the metal center. impactfactor.org

The positions and intensities of the d-d transition bands are particularly informative for determining the coordination geometry of the metal ion. libretexts.org For example, the electronic spectra of Cr(III) and Ni(II) complexes have been used to suggest octahedral geometries based on the number and energy of the observed d-d bands. impactfactor.orgijsdr.org The study of these electronic transitions provides a deeper understanding of the bonding and structure of the conjugated systems within these metal complexes.

Table 4: Typical Electronic Spectral Data for Analogous Schiff Base Metal Complexes

| Complex Type | Wavelength (nm) | Assignment | Inferred Geometry |

|---|---|---|---|

| Cr(III) Complex | 380, 450, 620 | d-d transitions (e.g., ⁴A₂g → ⁴T₁g(P), ⁴A₂g → ⁴T₁g(F), ⁴A₂g → ⁴T₂g) | Octahedral impactfactor.org |

| Ni(II) Complex | ~400, ~650, ~1100 | d-d transitions (e.g., ³A₂g → ³T₁g(P), ³A₂g → ³T₁g(F), ³A₂g → ³T₂g) | Octahedral ijsdr.org |

| Zn(II) Complex | ~450 | Ligand-to-Metal Charge Transfer (LMCT) | Tetrahedral/Octahedral impactfactor.org |

Computational and Theoretical Investigations of N 2,6 Dimethylphenyl Methanimine Systems

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For N-(2,6-dimethylphenyl)methanimine, methods like Density Functional Theory (DFT) would be employed to determine its electronic structure. Key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) would be calculated. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability.

Furthermore, these calculations would provide insights into the charge distribution across the molecule, identifying electrophilic and nucleophilic sites. The steric hindrance and electronic effects of the two methyl groups on the phenyl ring would significantly influence the electron density on the imine nitrogen and the C=N double bond. It is hypothesized that the electron-donating nature of the methyl groups would increase the electron density on the aromatic ring and potentially influence the basicity of the imine nitrogen.

Molecular Modeling and Conformational Landscape Analysis

The three-dimensional structure of N-(2,6-dimethylphenyl)methanimine is dictated by the rotational freedom around the C-N single bond connecting the phenyl ring and the imine nitrogen. Molecular modeling techniques would be used to explore the conformational landscape of the molecule. A key aspect of this analysis would be to determine the dihedral angle between the plane of the phenyl ring and the plane of the methanimine (B1209239) group.

Due to the steric hindrance imposed by the ortho-methyl groups, a non-planar conformation is expected to be the most stable. This twisting would be a result of minimizing the steric repulsion between the methyl groups and the hydrogen atoms of the imine group. A potential energy surface scan, varying the aforementioned dihedral angle, would reveal the global minimum energy conformation and any other local minima, providing a comprehensive understanding of the molecule's preferred shapes. In a related, more complex molecule, (Z)-N-(2,6-Dimethylphenyl)-1-[(2-methoxyphenyl)amino]methanimine oxide, crystallographic data has shown a significant dihedral angle of 81.61(12)° between the 2,6-dimethylphenyl group and the formamidine (B1211174) backbone, underscoring the impact of steric hindrance from the ortho-methyl groups. nih.govresearchgate.net

Simulation of Spectroscopic Properties and Their Correlation with Experimental Data

Computational methods are invaluable for predicting and interpreting spectroscopic data. For N-(2,6-dimethylphenyl)methanimine, theoretical vibrational spectra (Infrared and Raman) would be simulated from the optimized geometry obtained through quantum chemical calculations. The calculated vibrational frequencies and their corresponding intensities would aid in the assignment of experimental spectral bands to specific molecular motions, such as the C=N stretching frequency, which is characteristic of imines.

Similarly, theoretical UV-Vis spectra could be calculated using Time-Dependent DFT (TD-DFT) to predict the electronic transitions and the maximum absorption wavelengths (λmax). These theoretical spectra would be crucial for understanding the photophysical properties of the molecule and for corroborating any future experimental spectroscopic studies.

Computational Prediction of Reaction Mechanisms and Transition States

Computational chemistry provides a powerful toolkit for elucidating the mechanisms of chemical reactions. For N-(2,6-dimethylphenyl)methanimine, theoretical studies could investigate its reactivity in various chemical transformations, such as hydrolysis, reduction, or cycloaddition reactions.

By mapping the potential energy surface of a reaction, stationary points, including reactants, products, intermediates, and, most importantly, transition states, can be located. The calculation of the activation energy, which is the energy difference between the reactants and the transition state, provides a quantitative measure of the reaction's feasibility. For instance, the mechanism of its formation from 2,6-dimethylaniline (B139824) and formaldehyde (B43269) could be computationally explored, or its reactivity as a dienophile in Diels-Alder reactions could be assessed. These studies would provide deep insights into the molecule's chemical behavior and guide synthetic applications.

Reactivity and Mechanistic Studies of N 2,6 Dimethylphenyl Methanimine Functional Groups

Fundamental Reactivity and Transformations of the Imine Functional Group in N-(2,6-Dimethylphenyl)methanimine

The imine functional group (C=N) is the central feature of N-(2,6-dimethylphenyl)methanimine, dictating its chemical behavior. The reactivity of this group is characterized by the polarized nature of the carbon-nitrogen double bond, with the carbon atom being electrophilic and the nitrogen atom being nucleophilic and basic. The presence of the sterically demanding 2,6-dimethylphenyl group attached to the nitrogen atom significantly influences this inherent reactivity.

Key transformations involving the imine group include:

Hydrolysis: In the presence of water, particularly under acidic conditions, the imine can undergo hydrolysis to revert to its parent carbonyl compound (formaldehyde) and amine (2,6-dimethylaniline). nih.gov This reversible reaction is fundamental to imine chemistry, with the equilibrium position dependent on the reaction conditions. nih.gov The removal of water is necessary to drive the formation of the imine. nih.gov

Nucleophilic Addition: The electrophilic carbon atom of the imine is susceptible to attack by various nucleophiles. This class of reactions is crucial for forming new carbon-carbon and carbon-heteroatom bonds. For instance, imines are key electrophiles in Mannich-type reactions, where they react with enols or enolates to produce β-amino carbonyl compounds. nih.govmdpi.com

Reduction: The imine double bond can be readily reduced to form the corresponding secondary amine, N-methyl-2,6-dimethylaniline. This transformation can be achieved using various reducing agents, such as sodium borohydride (B1222165) or catalytic hydrogenation.

Cycloaddition Reactions: Imines can participate as dienophiles or azadienes in cycloaddition reactions, such as [4+2] and [2+2] cycloadditions, providing pathways to synthesize various nitrogen-containing heterocyclic compounds. mdpi.com

The steric hindrance imposed by the two methyl groups on the phenyl ring in the ortho position can modulate the accessibility of the imine group to nucleophiles or reagents, potentially slowing down reaction rates compared to less hindered imines.

| Reaction Type | Reagents/Conditions | Product Type |

| Hydrolysis | H₂O, Acid catalyst | Aldehyde/Ketone + Amine |

| Nucleophilic Addition | Organometallics, Enolates | Substituted Amines |

| Reduction | NaBH₄, H₂/Catalyst | Secondary Amine |

| Cycloaddition | Dienes, Alkenes | N-Heterocycles |

This table provides an interactive overview of the fundamental transformations of the imine functional group.

Ligand Behavior and Coordination Modes in Metal Complexes

The nitrogen atom of the imine group possesses a lone pair of electrons, allowing N-(2,6-dimethylphenyl)methanimine and its derivatives to function as ligands in coordination chemistry, binding to metal centers to form stable complexes.

While N-(2,6-dimethylphenyl)methanimine itself is a monodentate ligand, its derivatives, particularly formamidines, are highly effective bidentate ligands. nih.gov Formamidines derived from this scaffold, such as N,N'-bis(2,6-dimethylphenyl)formamidine, possess two nitrogen atoms within their backbone that serve as excellent coordination sites. nih.gov

These two nitrogen atoms can simultaneously bind to a single metal center, forming a stable five-membered chelate ring. nih.gov This chelation effect significantly enhances the thermodynamic stability of the resulting metal complex compared to coordination with two separate monodentate ligands. The study of related N-hydroxyformamidine derivatives further confirms their capacity to act as bidentate ligands, forming stable chelate rings with metal ions. nih.gov The geometry of these ligands makes them suitable for a wide range of applications in coordination and supramolecular chemistry. nih.gov

The affinity of N-(2,6-dimethylphenyl)methanimine-based ligands for metal centers is governed by a combination of steric and electronic factors.

Steric Factors: The most prominent feature of this ligand system is the steric bulk imparted by the 2,6-dimethylphenyl substituents. These flanking methyl groups create a crowded environment around the coordinating nitrogen atoms. This steric hindrance can influence the coordination geometry, favoring specific conformations and potentially limiting the coordination number of the metal center. In the crystal structure of a related formamidine (B1211174) derivative, the dihedral angle between the 2,6-dimethylphenyl group and the formamidine backbone is a significant 81.61°, demonstrating a non-coplanar arrangement that minimizes steric strain. nih.gov This twisting can affect the overlap of orbitals involved in metal-ligand bonding.

| Parameter | Observation | Implication on Binding |

| Dihedral Angle (2,6-dimethylphenyl vs. backbone) | 81.61 (12)° nih.gov | Steric hindrance leads to a non-planar geometry, influencing metal center accessibility. |

| Dihedral Angle (Aromatic Rings) | 89.25 (5)° nih.gov | The two phenyl rings are nearly orthogonal, creating a defined steric pocket. |

This interactive table details key structural parameters from a related formamidine crystal structure, highlighting the impact of steric factors. nih.gov

Mechanistic Elucidation of Catalytic Transformations Mediated by N-(2,6-Dimethylphenyl)methanimine Complexes

Metal complexes featuring ligands derived from N-(2,6-dimethylphenyl)methanimine have demonstrated significant catalytic activity in various organic transformations. nih.gov These include Suzuki-Miyaura cross-coupling reactions and ring-opening polymerizations. nih.gov While specific mechanistic studies on complexes of N-(2,6-dimethylphenyl)methanimine itself are limited, the mechanisms can be inferred from well-established catalytic cycles for related systems.

In a typical palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, the ligand plays a critical role in stabilizing the palladium center throughout the catalytic cycle. The proposed mechanism involves three key steps:

Oxidative Addition: The active Pd(0) catalyst, stabilized by the formamidine ligand, reacts with an aryl halide (Ar-X), leading to the formation of a Pd(II) intermediate. The steric bulk of the 2,6-dimethylphenyl groups can promote this step by favoring a less-coordinated, more reactive Pd(0) species.

Transmetalation: The Pd(II) intermediate reacts with an organoboron reagent (Ar'-B(OR)₂), typically activated by a base. The organoboron compound transfers its organic group (Ar') to the palladium center, displacing the halide.

Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to form the new C-C bond of the biaryl product (Ar-Ar') and regenerate the active Pd(0) catalyst, which can then re-enter the catalytic cycle. The steric crowding from the ligand can facilitate this final step, which relieves strain in the coordination sphere.

Catalytic Applications of N 2,6 Dimethylphenyl Methanimine Based Complexes

Role as Ligands in Homogeneous Catalysis

N-(2,6-Dimethylphenyl)methanimine and its derivatives, particularly formamidines, serve as effective ligands in homogeneous catalysis due to their strong coordination to metal centers. The formamidine (B1211174) backbone possesses two nitrogen atoms that can act as bidentate coordination sites, forming stable chelate rings with transition metals. This chelation enhances the stability of the resulting metal complexes, a desirable feature for catalytic applications.

The presence of the sterically demanding 2,6-dimethylphenyl substituents on the nitrogen atoms creates a bulky ligand framework. This steric hindrance around the metal center can influence the coordination of substrates, promote reductive elimination, and prevent catalyst deactivation pathways such as the formation of inactive dimeric species. The electronic properties of the ligand can also be tuned by modifying the substituents on the aryl rings, thereby influencing the electron density at the metal center and its reactivity. These characteristics make N-(2,6-dimethylphenyl)methanimine-based ligands valuable for a range of catalytic processes where fine control over the catalyst's immediate coordination sphere is critical for achieving high efficiency and selectivity.

Catalytic Activity in Carbon-Carbon Bond Forming Reactions

Complexes featuring N-(2,6-dimethylphenyl)methanimine-related ligands have demonstrated significant efficacy in catalyzing carbon-carbon bond forming reactions, which are fundamental transformations in organic chemistry. Their robust nature and tunable properties make them suitable for demanding cross-coupling reactions.

Palladium complexes of formamidine ligands have been successfully employed as catalysts in the microwave-assisted Suzuki–Miyaura cross-coupling of aryl bromides with phenylboronic acid. nih.gov The use of microwave irradiation can significantly accelerate the reaction rates. A study by Khormi et al. demonstrated the high efficiency of a pyrimidyl formamidine palladium(II) complex in this reaction, highlighting the role of the formamidine ligand in stabilizing the palladium catalyst and promoting high yields of the desired biaryl products under aqueous conditions. nih.gov

The catalytic system proved effective for a range of aryl bromides, including those with both electron-donating and electron-withdrawing substituents. The following table summarizes the results obtained for the cross-coupling of various aryl bromides with phenylboronic acid using a formamidine-based palladium(II) complex as a precatalyst under microwave irradiation. nih.gov

| Aryl Bromide | Product | Yield (%) |

|---|---|---|

| 4-Bromoacetophenone | 4-Acetylbiphenyl | 95 |

| 4-Bromobenzonitrile | 4-Cyanobiphenyl | 92 |

| Methyl 4-bromobenzoate | Methyl biphenyl-4-carboxylate | 90 |

| 4-Bromotoluene | 4-Methylbiphenyl | 88 |

| 1-Bromo-4-methoxybenzene | 4-Methoxybiphenyl | 85 |

| 1-Bromo-4-chlorobenzene | 4-Chlorobiphenyl | 82 |

| 1-Bromo-4-fluorobenzene | 4-Fluorobiphenyl | 80 |

| Bromobenzene | Biphenyl | 78 |

| 1-Bromonaphthalene | 1-Phenylnaphthalene | 75 |

Catalytic Activity in Polymerization Chemistry

The versatility of N-(2,6-dimethylphenyl)methanimine-based complexes extends to polymerization chemistry, where they have been utilized as effective initiators for the synthesis of biodegradable polymers.

Metal complexes of N,N'-diarylformamidines have been shown to be active catalysts for the ring-opening polymerization (ROP) of cyclic esters such as ε-caprolactone and lactides. rsc.org A study by Akpan et al. investigated the use of zinc(II) and copper(II) formamidine complexes as initiators for these polymerizations. rsc.org The research highlighted that the catalytic activity and the properties of the resulting polymers are influenced by the nature of the metal center and the substituents on the formamidine ligand.

The polymerization kinetics were found to be first-order with respect to the monomer concentration. rsc.org The study yielded polymers with moderate molecular weights and relatively moderate molecular weight distributions. In the case of lactide polymerization, the catalysts produced moderately heterotactic polylactides. rsc.org The following table summarizes representative data on the ring-opening polymerization of ε-caprolactone and L-lactide catalyzed by a zinc(II) formamidine complex. rsc.org

| Monomer | Apparent Rate Constant (k_app, h⁻¹) | Molecular Weight (M_n, g/mol) | Polydispersity Index (PDI) | Polymer Tacticity (Pr) |

|---|---|---|---|---|

| ε-Caprolactone | 0.1009 | Up to 21,286 | ~1.5 | N/A |

| L-Lactide | 0.5963 | Up to 21,286 | ~1.5 | Up to 0.65 |

Design Principles for N-(2,6-Dimethylphenyl)methanimine-Based Catalysts

The design of effective catalysts based on N-(2,6-dimethylphenyl)methanimine ligands is guided by the interplay of steric and electronic factors. The bulky 2,6-dimethylphenyl groups are a key feature, providing a sterically hindered environment around the metal center. This steric bulk can be advantageous in several ways: it can promote the reductive elimination step in cross-coupling reactions, which is often rate-limiting, and it can enforce a specific coordination geometry that favors catalytic turnover. Furthermore, steric hindrance can prevent the formation of inactive catalyst species and can influence the selectivity of the reaction by controlling the approach of the substrate to the active site.

The electronic properties of the ligand can be modulated by introducing electron-donating or electron-withdrawing groups on the aromatic rings. Electron-rich ligands can increase the electron density on the metal center, which can facilitate the oxidative addition step in cross-coupling catalysis. Conversely, electron-poor ligands can make the metal center more Lewis acidic, which can be beneficial for activating substrates in polymerization reactions. The ability to systematically modify the ligand structure allows for the fine-tuning of the catalyst's reactivity and selectivity for a specific application.

Exploration of Novel Catalytic Transformations and Process Optimization

The demonstrated success of N-(2,6-dimethylphenyl)methanimine-based complexes in both C-C bond formation and polymerization suggests their potential for a broader range of catalytic transformations. Future research in this area could explore their application in other cross-coupling reactions, such as Heck, Sonogashira, and amination reactions, where the steric and electronic properties of the ligand could offer advantages. Additionally, their utility in other types of polymerization, such as the polymerization of other cyclic esters or even olefins, could be investigated.

Process optimization is a critical aspect of developing practical catalytic systems. For the Suzuki-Miyaura reaction, optimization studies have focused on screening different bases, solvents, and catalyst loadings to maximize yields and minimize reaction times. nih.gov The use of microwave irradiation has been shown to be a key parameter for accelerating these reactions. nih.gov In polymerization catalysis, process optimization involves controlling the reaction temperature, monomer-to-catalyst ratio, and the use of co-initiators to tailor the molecular weight and properties of the resulting polymer. rsc.org Further optimization could involve the development of more robust and recyclable catalyst systems to enhance the sustainability and economic viability of these processes.

Future Research Directions and Concluding Perspectives

Emerging Trends in N-(2,6-Dimethylphenyl)methanimine Chemistry

The chemistry of N-(2,6-dimethylphenyl)methanimine is expected to be influenced by broader trends in organic synthesis and materials science. Key emerging areas for investigation include its application as a building block for complex molecules and functional materials.

One significant trend is the development of novel catalytic systems where N-(2,6-dimethylphenyl)methanimine can act as a ligand. The nitrogen atom of the imine functionality can coordinate to metal centers, and the bulky 2,6-dimethylphenyl group can create a specific steric environment around the metal, potentially leading to high selectivity in catalytic reactions. Research in this area would involve the synthesis and characterization of metal complexes of N-(2,6-dimethylphenyl)methanimine and the evaluation of their catalytic activity in various organic transformations.

Another emerging area is the use of N-(2,6-dimethylphenyl)methanimine in the synthesis of sterically hindered amines. The reduction of the imine bond would lead to the corresponding secondary amine, which could be a valuable building block in medicinal chemistry and materials science. The development of efficient and selective methods for the reduction of this sterically hindered imine is a topic of growing interest. This includes the exploration of both traditional chemical reductants and novel biocatalytic approaches.

Furthermore, the reactivity of the C=N bond in N-(2,6-dimethylphenyl)methanimine can be exploited in various cycloaddition and multicomponent reactions to construct complex nitrogen-containing heterocycles. nih.gov The steric hindrance of the 2,6-dimethylphenyl group is expected to play a crucial role in the stereochemical outcome of these reactions, opening avenues for asymmetric synthesis.

Integration of Advanced Computational and Experimental Methodologies for Comprehensive Studies

A deeper understanding of the structure, reactivity, and properties of N-(2,6-dimethylphenyl)methanimine will be achieved through the synergistic use of advanced computational and experimental techniques.

Computational Methodologies: Quantum chemical calculations, particularly Density Functional Theory (DFT), will be instrumental in elucidating the electronic structure, conformational preferences, and spectroscopic properties of N-(2,6-dimethylphenyl)methanimine. researchgate.netresearchgate.net Such studies can provide insights into the molecule's reactivity, including the prediction of reaction pathways and transition states for its various transformations. Furthermore, in silico predictions of properties like ADME (Absorption, Distribution, Metabolism, and Excretion) can guide the design of new derivatives with potential biological applications. nih.gov Molecular dynamics (MD) simulations can be employed to study the behavior of this imine in different solvent environments and its interactions with other molecules, such as metal catalysts or biological macromolecules. nih.gov

Experimental Methodologies: Advanced spectroscopic techniques will be crucial for the detailed characterization of N-(2,6-dimethylphenyl)methanimine and its derivatives. X-ray crystallography will continue to be a powerful tool for determining the precise three-dimensional structure of this compound and its metal complexes, providing valuable information about bond lengths, bond angles, and intermolecular interactions. Detailed analysis of NMR spectra will aid in confirming the structure and purity of synthesized compounds.

Kinetic studies of reactions involving N-(2,6-dimethylphenyl)methanimine will provide essential data for understanding reaction mechanisms and optimizing reaction conditions. High-throughput screening techniques could be employed to rapidly evaluate the catalytic activity of its metal complexes in a wide range of reactions.

The following table summarizes the key advanced methodologies and their potential applications in the study of N-(2,6-dimethylphenyl)methanimine:

| Methodology | Application in N-(2,6-Dimethylphenyl)methanimine Research |

| Computational | |

| Density Functional Theory (DFT) | Elucidation of electronic structure, reactivity, and spectroscopic properties. |

| Molecular Dynamics (MD) Simulations | Study of solvent effects and intermolecular interactions. |

| In Silico ADMET Prediction | Assessment of drug-likeness for potential pharmaceutical applications. |

| Experimental | |

| X-ray Crystallography | Determination of precise 3D molecular structure. |

| Advanced NMR Spectroscopy | Structural confirmation and purity assessment. |

| Reaction Progress Kinetic Analysis | Mechanistic understanding and optimization of reactions. |

| High-Throughput Screening | Rapid evaluation of catalytic activity of derived metal complexes. |

Identification of Unaddressed Challenges and Prospective Research Avenues

Despite the potential of N-(2,6-dimethylphenyl)methanimine, several challenges remain to be addressed, which in turn open up new avenues for research.

A primary challenge is the synthesis and stability of the compound itself. Imines can be susceptible to hydrolysis, and the steric hindrance of the 2,6-dimethylphenyl group might require specific synthetic strategies to achieve high yields. nih.gov The development of robust and scalable synthetic routes to N-(2,6-dimethylphenyl)methanimine is a critical first step for its widespread use.

The controlled functionalization of N-(2,6-dimethylphenyl)methanimine presents another challenge. The steric bulk may hinder certain reactions, requiring the development of highly reactive reagents or catalysts. Conversely, this steric hindrance could be leveraged to achieve regioselective reactions that would be difficult with less hindered imines.

Prospective research avenues for N-(2,6-dimethylphenyl)methanimine are numerous and varied. One promising direction is its use in the synthesis of novel ligands for asymmetric catalysis. rsc.org The chiral environment created by the bulky aryl group could lead to catalysts with high enantioselectivity.

Another avenue is the exploration of its potential in materials science. The incorporation of the N-(2,6-dimethylphenyl)methanimine moiety into polymers could lead to materials with unique thermal and mechanical properties due to the rigidity and steric bulk of the aryl group.

Finally, the biological activity of derivatives of N-(2,6-dimethylphenyl)methanimine remains largely unexplored. Given that many nitrogen-containing compounds exhibit interesting pharmacological properties, the synthesis and biological evaluation of a library of compounds derived from this imine could lead to the discovery of new therapeutic agents. wjpmr.com

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N-(2,6-dimethylphenyl)methanimine derivatives, and how are reaction conditions optimized?

- Methodological Answer : A common approach involves refluxing equimolar solutions of 2,6-dimethylaniline and aldehyde derivatives (e.g., 1-benzothiophene-3-carbaldehyde) in ethanol for 1 hour. Reaction progress is monitored via TLC, and crystallization via slow evaporation yields pure products . For intermediates like N-(2,6-dimethylphenyl)chloroacetamide, diethylamine in toluene is used as a base, with rigorous temperature control (ice-water bath) to stabilize reagents .

Q. Which analytical techniques are critical for confirming the structural integrity of N-(2,6-dimethylphenyl)methanimine derivatives?

- Methodological Answer : X-ray crystallography (using SHELXL for refinement) provides definitive structural confirmation, with hydrogen atoms positioned geometrically and thermal parameters refined anisotropically . Complementary techniques include NMR for dynamic structural analysis and mass spectrometry for molecular weight validation. Impurity profiling via HPLC or reference standards (e.g., EP Impurity B) ensures purity .

Q. How are thermodynamic properties (e.g., enthalpy of formation) determined for this compound?

- Methodological Answer : Gas-phase thermochemistry studies, such as calorimetry, measure enthalpy of formation (ΔfH°). Computational methods (DFT) validate experimental data, with stabilization energies of intermediates (e.g., methyl cations) providing insights into reaction pathways .

Advanced Research Questions

Q. How can crystallographic data contradictions between experimental and computational models be resolved?

- Methodological Answer : Discrepancies in bond lengths or angles often arise from dynamic effects (e.g., torsional flexibility). Hirshfeld surface analysis quantifies intermolecular interactions, while DFT-optimized geometries refine static models. SHELXTL and ORTEP-III are used to visualize and validate electron density maps .

Q. What experimental designs are suitable for studying the stability of N-(2,6-dimethylphenyl)methanimine under extreme conditions (e.g., astrochemical environments)?

- Methodological Answer : Gas-phase synthesis coupled with high-resolution spectroscopy (e.g., rotational or microwave) probes stability in simulated interstellar conditions. Solution-phase studies under varying pH and temperature assess degradation pathways, with LC-MS identifying breakdown products .

Q. How are impurity profiles controlled during large-scale synthesis, and what methodologies ensure regulatory compliance?

- Methodological Answer : Reference standards (e.g., EP Impurity B and C) are used for HPLC calibration to detect byproducts like N-(2,6-dimethylphenyl)piperidine-2-carboxamide. Accelerated stability testing under ICH guidelines (e.g., 40°C/75% RH) identifies degradation impurities .

Q. What strategies mitigate challenges in refining twinned or low-resolution crystallographic data for this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.